molecular formula C18H19Cl2NO4 B291003 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide

4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide

Cat. No. B291003
M. Wt: 384.2 g/mol
InChI Key: GEHBBAUSCGBYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide, also known as DCPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. DCPB is a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological processes.

Mechanism of Action

4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide selectively binds to and activates CB2 receptors, which are primarily expressed in immune cells. Activation of CB2 receptors by 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has been shown to modulate immune cell function, reduce inflammation, and promote cell survival. The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide is mediated through the G protein-coupled receptor signaling pathway, which leads to the activation of downstream signaling cascades.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has been shown to modulate immune cell function, reduce inflammation, and promote cell survival. 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has also been shown to have analgesic effects, which may be mediated through the modulation of pain signaling pathways. 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has been shown to have a favorable safety profile and does not exhibit significant toxicity in vitro or in vivo.

Advantages and Limitations for Lab Experiments

4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has several advantages for use in lab experiments, including its high potency and selectivity for CB2 receptors, favorable safety profile, and well-established synthesis method. However, 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide also has some limitations, including its limited solubility in aqueous solutions, which may require the use of organic solvents for administration. Additionally, the use of 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide in lab experiments may be limited by its potential for off-target effects on other cannabinoid receptors.

Future Directions

Future research on 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide may focus on its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, further investigation into the mechanism of action of 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide may provide insights into the role of CB2 receptors in immune function and inflammation. Future research may also focus on the development of more potent and selective CB2 receptor agonists, as well as the optimization of 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide synthesis methods for increased yield and purity.

Synthesis Methods

4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with 3,4-dimethoxybenzaldehyde, followed by reduction and coupling reactions. The final product is obtained through purification and isolation steps. The synthesis of 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has been used in various scientific research studies to investigate the role of CB2 receptors in immune function, inflammation, and pain. 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has also been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. The selective activation of CB2 receptors by 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has been shown to modulate immune cell function and reduce inflammation, which may have therapeutic implications.

properties

Molecular Formula

C18H19Cl2NO4

Molecular Weight

384.2 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide

InChI

InChI=1S/C18H19Cl2NO4/c1-23-16-8-6-13(11-17(16)24-2)21-18(22)4-3-9-25-15-7-5-12(19)10-14(15)20/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22)

InChI Key

GEHBBAUSCGBYOG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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